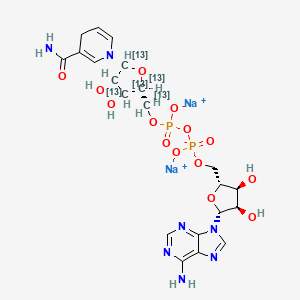
beta-NADH-13C5 Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-NADH-13C5 Disodium Salt: is a specialized form of beta-nicotinamide adenine dinucleotide (NADH) that is labeled with the stable isotope carbon-13 (13C). This compound is widely used in scientific research due to its enhanced stability and detectability in various analytical techniques.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from nicotinamide and adenosine derivatives
Purification: The synthesized compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the chemical synthesis process, often using automated systems to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and stability of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as a reducing agent.
Reduction: It can also participate in reduction reactions, where it accepts electrons.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: NAD+ and other oxidized forms.
Reduction Products: Reduced forms of various substrates.
Substitution Products: Modified derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Beta-NADH-13C5 Disodium Salt is used in studying enzyme kinetics and mechanisms, as well as in the development of new chemical reactions. Biology: It is employed in metabolic studies to trace the flow of carbon atoms through metabolic pathways. Medicine: The compound is used in drug discovery and development, particularly in understanding the mechanisms of action of various drugs. Industry: It finds applications in the development of biosensors and diagnostic tools.
Molecular Targets and Pathways:
Enzymes: this compound interacts with various enzymes, particularly those involved in redox reactions.
Pathways: It is involved in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Mechanism: The compound exerts its effects by acting as a cofactor for enzymes, facilitating the transfer of electrons in redox reactions.
Comparación Con Compuestos Similares
NADH: The non-labeled form of beta-NADH.
NAD+: The oxidized form of NADH.
NADP+/NADPH: Similar compounds with a phosphate group at the 2' position of the ribose ring.
Uniqueness: Beta-NADH-13C5 Disodium Salt is unique due to its labeling with carbon-13, which enhances its detectability and stability in analytical techniques.
Propiedades
Fórmula molecular |
C21H27N7Na2O14P2 |
|---|---|
Peso molecular |
714.4 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1/i5+1,10+1,13+1,15+1,20+1;; |
Clave InChI |
QRGNQKGQENGQSE-HWOSKCHSSA-L |
SMILES isomérico |
C1C=CN(C=C1C(=O)N)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
SMILES canónico |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















